Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline featuring a thiophene ring at the 3-position, a phenethyl group at the 2-position, and a methyl carboxylate group at the 4-position. The paper focuses on its crystal structure, describing the conformations adopted by different rings and the intermolecular interactions observed in the crystal lattice. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substitution pattern, with the related compound having additional substituents at the 2-, 3- and 4-positions. Both compounds contain the thiophene ring at the 3-position of the tetrahydroisoquinoline core. []
Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative with dimethoxy substitutions at the 6- and 7-positions and a [4-(4-methoxyphenyl)butan-2-yl] group at the 2-position. It exhibits high binding affinity for σ2 receptors, demonstrating potential as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []
Compound Description: This compound is a structural analog of (±)-7 with the methoxy group removed from the [4-(4-methoxyphenyl)butan-2-yl] side chain at the 2-position. It also shows affinity for σ2 receptors, although with lower potency compared to (±)-7. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline. Similar to (±)-7, it lacks the thiophene substitution at the 1-position. This compound highlights the impact of subtle structural modifications on biological activity within the tetrahydroisoquinoline scaffold. []
Compound Description: This compound combines a 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate group with a quinuclidine moiety. It acts as a potent muscarinic M3 receptor antagonist, exhibiting selectivity for the M3 receptor over the M2 receptor. Compound 9b demonstrates similar inhibitory activity against bladder contraction as oxybutynin but with a superior selectivity profile, indicating potential for treating overactive bladder with fewer side effects. []
Relevance: This compound highlights the use of the 1,2,3,4-tetrahydroisoquinoline scaffold, specifically the 1-phenyl-substituted variant, in designing muscarinic receptor antagonists. While lacking the thiophene substitution present in 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it emphasizes the versatility of this core structure for targeting different receptor families through structural modifications. []
Compound Description: This compound is a tetrahydroquinoline derivative incorporating a morpholine ring at the 6-position, a thiophene ring at the 8-position, and a nitrile group at the 5-position. It acts as a fluorescent chemosensor, exhibiting selective fluorescence quenching upon binding to Pd2+ ions. This property makes it potentially useful for detecting and monitoring Pd2+ levels. []
Relevance: While not strictly a 1,2,3,4-tetrahydroisoquinoline, this compound features a closely related tetrahydroquinoline core, differing only in the position of the nitrogen atom within the partially saturated ring. Both L1 and 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline share the thiophene substituent, although at different positions. This comparison highlights the applicability of heterocyclic modifications, like the thiophene ring, in similar scaffolds for developing chemosensors. []
Relevance: Like L1, this compound demonstrates the use of a tetrahydroquinoline core similar to 1,2,3,4-tetrahydroisoquinoline. Both compounds share the thiophene substituent at different positions. The presence of the thiophene ring in both L2 and 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline suggests the potential significance of this moiety in modulating interactions with metal ions, a crucial aspect for chemosensor development. []
Compound Description: This compound features an adamantan-1-yl group attached to the thioamide nitrogen of a 1,2,3,4-tetrahydroisoquinoline-2-carbothioamide moiety. The study primarily focuses on its crystal structure, detailing the conformation of the six-membered ring, dihedral angles, and intramolecular hydrogen bonding. []
Compound Description: PDTic is a potent and selective κ opioid receptor antagonist. This compound features a 7-hydroxy group, a carboxamide substituent at the 3-position with a complex [(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl] side chain, and the core 1,2,3,4-tetrahydroisoquinoline structure. The study highlights the challenges in discovering selective κ opioid receptor antagonists and presents PDTic as a promising lead compound for further development. []
Compound Description: 4-Me-PDTic is a derivative of PDTic featuring a methyl substitution on the piperidine ring within the side chain. It exhibits even greater potency and selectivity for the κ opioid receptor compared to PDTic, demonstrating the impact of subtle structural changes on biological activity. []
Relevance: 4-Me-PDTic, similar to PDTic, shares the core tetrahydroisoquinoline structure with 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline. This compound showcases the fine-tuning of pharmacological properties achievable by minor modifications within a side chain, highlighting a strategy for optimizing lead compounds in drug discovery. []
Compound Description: This compound is a selective dopamine D3 receptor antagonist. It consists of a 1,2,3,4-tetrahydroisoquinoline unit linked via a butyl chain to an acrylamide moiety substituted with a 4-iodophenyl ring. The study emphasizes the design and development of novel, selective dopamine D3 receptor antagonists based on N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives. Compound 51 demonstrates high affinity for the D3 receptor and a significantly improved selectivity profile compared to previous analogs. []
Relevance: This compound demonstrates how structural modifications to the basic 1,2,3,4-tetrahydroisoquinoline framework, such as N-alkylation and the introduction of specific substituents, can lead to selective dopamine D3 receptor ligands. While it lacks the 1-thiophene group present in 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it highlights the versatility of the tetrahydroisoquinoline core for targeting diverse pharmacological targets. []
Compound Description: This series of compounds comprises a 4-benzylidene-oxazol-5(4H)-one moiety connected to a 1-phenyl-3,4-dihydroisoquinoline unit through a methylene linker. Various substituents are introduced on the benzylidene ring to explore structure-activity relationships. The compounds were synthesized from 1,2,3,4-tetrahydroisoquinoline and evaluated for their antimicrobial activity. Notably, derivatives with a bromine substitution exhibited a promising activity profile. []
Relevance: Although structurally distinct from 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, this series shares the presence of a tetrahydroisoquinoline core, albeit in a dihydro form. The research emphasizes the utility of 1,2,3,4-tetrahydroisoquinoline as a building block for constructing more complex molecules with potential biological activities. While the target compound features a thiophene ring, this series explores the impact of varying substituents on a different pharmacophore, showcasing the versatility of the tetrahydroisoquinoline scaffold. []
Compound Description: This chiral auxiliary is derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The compound was developed for diastereoselective alkylation reactions and proved useful in achieving moderate to high conversions and diastereomeric ratios when coupled with various electrophiles. []
Relevance: This compound highlights the application of the 1,2,3,4-tetrahydroisoquinoline framework, particularly the (S)-enantiomer, in asymmetric synthesis. While lacking the 1-thiophene substitution found in 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it showcases the versatility of this chiral scaffold for influencing stereochemical outcomes in organic reactions, thereby expanding the synthetic utility of this class of compounds. []
Compound Description: This polyheterocyclic compound incorporates a 1,2,3,4-tetrahydroisoquinoline moiety within a larger fused ring system. It features a 7-(thiophen-2-yl) substituent and a 6-(thiophen-2-ylmethyl) group, alongside a benzyl group at the 2-position and a morpholine ring at the 3-position. The synthesis utilizes a one-pot Ugi-Zhu three-component reaction followed by a cascade of cyclization and aromatization steps. []
Relevance: This compound emphasizes the synthetic utility of the 1,2,3,4-tetrahydroisoquinoline scaffold as a building block for generating complex polyheterocyclic structures. The presence of the thiophene rings in both this compound and 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, albeit at different positions, suggests a potential shared interest in their electronic and steric properties in medicinal chemistry and materials science applications. []
Compound Description: This compound features a 1,2,3,4-tetrahydroisoquinoline core with a benzyl group at the 2-position, a furan ring at the 3-position, and dimethoxy substitutions at the 6- and 7-positions. It also includes a bulky (2-phenyl-1H-inden-1-ylidene) substituent at the 4-position. The study focused on its synthesis, structural characterization through X-ray crystallography, and evaluation of its antibacterial activity. []
Compound Description: This series of compounds features a central 1,3,4-oxadiazole ring substituted with an ethanone moiety at the 3-position, a (5-(4-fluoro-phenyl)-thiophen-2-yl) group at the 2-position, and various aryl groups at the 5-position. The research focuses on their synthesis and in vitro anticancer properties against a panel of human cancer cell lines. Notably, one compound in this series displayed promising activity against the MCF7 breast cancer cell line, comparable to the standard drug 5-fluorouracil. []
Relevance: While not directly containing the 1,2,3,4-tetrahydroisoquinoline core, this series incorporates a thiophene ring within its structure, highlighting the significance of heterocyclic motifs in medicinal chemistry. The presence of the thiophene ring in both these compounds and 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline suggests a possible shared interest in exploring the influence of this heterocycle on biological activity and physicochemical properties. []
3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I) and 3,4-Dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline (II)
Compound Description: These compounds represent a pair of imines, with compound I containing a pyrrole ring and compound II incorporating a thiophene ring, both linked to an aniline moiety through an ethylidene bridge. The study focuses on their structural characterization, comparing and contrasting the influence of the nitrogen (pyrrole) versus sulfur (thiophene) heteroatom on molecular geometry, crystal packing, and intermolecular interactions. []
Relevance: Compound II, containing the thiophene ring, provides a structural comparison point to 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline. Although the overall structures differ significantly, the shared presence of the thiophene ring allows for insights into its potential influence on molecular conformation and intermolecular interactions, contributing to a broader understanding of structure-property relationships in heterocyclic compounds. []
Compound Description: This compound represents a complex (S)-1,2,3,4-tetrahydroisoquinoline derivative bearing a tetrazole group at the 6-position, a (2-furyl)acryloyl substituent at the 2-position, and a [2-(cyclopent-3-eny)-5-methyloxazol-4-yl]methoxy group at the 7-position. The study identifies it as a potent and selective PPARγ partial agonist, demonstrating potential for treating diabetes with potentially fewer side effects compared to full agonists. []
Relevance: This compound exemplifies the structural diversity achievable through modifications of the 1,2,3,4-tetrahydroisoquinoline scaffold. While lacking the 1-thiophene substitution present in 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it underscores the potential of this core structure for generating selective modulators of nuclear receptors like PPARγ, a target of significant therapeutic interest. []
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)
Compound Description: This compound is a potent and selective PPARγ agonist with additional inhibitory activity against PTP-1B. It features a complex structure based on the (S)-1,2,3,4-tetrahydroisoquinoline scaffold, with a (2-furylacryloyl) group at the 2-position, a [2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy substituent at the 7-position, and a carboxylic acid group at the 3-position, forming a salt with tert-butylamine. []
Relevance: This compound showcases the potential of the (S)-1,2,3,4-tetrahydroisoquinoline core for developing multi-target ligands. While it lacks the 1-thiophene substitution present in 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it demonstrates how diverse substituents on the tetrahydroisoquinoline scaffold can modulate interactions with multiple therapeutic targets, potentially leading to enhanced efficacy and a favorable safety profile. []
Compound Description: This compound, based on the (S)-1,2,3,4-tetrahydroisoquinoline framework, exhibits dual agonistic activity towards both PPARα and PPARγ, along with inhibitory activity against PTP-1B. Its structure incorporates a (2E,4E)-hexadienoyl group at the 2-position, a (2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) substituent at the 7-position, and a carboxylic acid group at the 3-position. []
Relevance: This compound highlights the ability to fine-tune the pharmacological profile of 1,2,3,4-tetrahydroisoquinoline derivatives through structural modifications. Although it lacks the 1-thiophene substitution found in 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it demonstrates the potential of this scaffold for generating multi-target ligands capable of interacting with distinct receptors like PPARα and PPARγ, as well as enzymes like PTP-1B. This multi-target approach holds promise for developing novel therapeutic agents with improved efficacy and safety profiles for complex diseases like diabetes. []
Compound Description: This compound is a novel acid pump antagonist. It consists of a pyrimidine ring core with 5,6-dimethyl and 2-(4-fluorophenylamino) substituents. Additionally, a 1-methyl-1,2,3,4-tetrahydroisoquinoline moiety is attached at the 4-position of the pyrimidine ring. []
Relevance: This compound emphasizes the incorporation of the 1,2,3,4-tetrahydroisoquinoline moiety, specifically the 1-methyl substituted variant, as a substituent in larger drug-like molecules. Although it doesn't share the same core structure or the thiophene substitution of 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, it highlights the potential for using this structural motif in designing compounds with diverse pharmacological activities. []
Overview
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen heterocyclic compound characterized by the presence of both thiophene and isoquinoline moieties. This compound belongs to a class of substances known as tetrahydroisoquinolines, which are significant in medicinal chemistry due to their diverse biological activities. The compound has a molecular formula of C13H13N S and a molar mass of 215.31 g/mol. Its Chemical Abstracts Service (CAS) registry number is 120086-35-3, indicating its unique identification in chemical databases.
Source and Classification
The compound is classified under heterocyclic compounds, specifically those containing sulfur (in the form of thiophene) and nitrogen (from the isoquinoline structure). It has been studied for its potential biological activities, particularly in the context of neurodegenerative disorders and other medical applications.
Synthesis Analysis
Methods
The synthesis of 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
Cyclization Reactions: A common approach involves the cyclization of appropriate precursors such as phenethylamines with thiophene derivatives under acidic or basic conditions.
Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of isoquinoline derivatives that have been functionalized with thiophene groups.
Multi-step Synthetic Routes: Various synthetic routes may involve multiple steps including alkylation reactions, followed by cyclization and reduction processes to form the final product.
Technical details regarding these methods often include temperature control, reaction time, and purification techniques such as recrystallization or chromatography to isolate the desired compound.
Molecular Structure Analysis
Structure
The molecular structure of 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline framework with a thiophene ring attached at the second position. The structural formula can be represented as follows:
C13H13NS
Data
Molecular Weight: 215.31 g/mol
CAS Number: 120086-35-3
MDL Number: MFCD00901002
Storage Conditions: Room temperature
Hazard Classification: Irritant.
Chemical Reactions Analysis
Reactions
The chemical reactivity of 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be explored through various reactions typical for heterocyclic compounds:
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Attacks: The nitrogen atom in the isoquinoline structure can participate in nucleophilic attack reactions.
Oxidation Reactions: The compound can also be oxidized to yield various derivatives that may exhibit altered biological activities.
Technical details regarding these reactions include specific reagents used, reaction conditions (temperature, solvent), and yields obtained from each reaction step.
Mechanism of Action
Process
The mechanism of action for 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological targets such as enzymes or receptors within the body. Research indicates that compounds in this class may modulate neurotransmitter systems or exhibit anti-inflammatory properties.
Data on specific pathways may include:
Dopaminergic Activity: Potential modulation of dopamine receptors which is crucial for treating neurodegenerative diseases.
Inhibition of Enzymatic Activity: Some tetrahydroisoquinolines have shown promise in inhibiting specific enzymes involved in disease pathways.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline compound.
Melting Point: Data on melting points may vary based on purity but generally falls within a specific range indicative of its crystalline nature.
Chemical Properties
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Stability: Stable under standard conditions but may degrade under extreme pH or light exposure.
Relevant data analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
Applications
Scientific Uses
1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has garnered attention for its potential applications in medicinal chemistry:
Pharmaceutical Development: Investigated for its potential use in developing drugs targeting neurodegenerative diseases such as Parkinson's disease due to its dopaminergic properties.
Research on Alkaloids: Contributes to studies on isoquinoline alkaloids that exhibit various biological activities including antimicrobial and anticancer effects.
The ongoing research aims to explore further modifications to enhance efficacy and reduce toxicity while maintaining desirable pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.